![molecular formula C13H14ClNO B12298513 2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one](/img/structure/B12298513.png)
2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one is a heterocyclic compound with a complex structure. It is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of quinolin-5-amine with methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate and aromatic aldehydes or cyclohex-3-ene-1-carbaldehyde . The reactions are usually carried out in butan-1-ol, characterized by high regioselectivity but low stereoselectivity, resulting in mixtures of cis- and trans-isomers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Hydroxyhexahydrocannabinol: A semi-synthetic derivative of tetrahydrocannabinol with similar structural features.
7,8,9,10-tetrahydrobenzo[a]pyrene: Known for its mutagenic and tumorigenic properties.
Uniqueness
2-chloro-6,7,8,9,9a,10-hexahydrobenzo[g]quinolin-5(5aH)-one is unique due to its specific structural features and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C13H14ClNO |
|---|---|
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
2-chloro-6,7,8,9,9a,10-hexahydro-5aH-benzo[g]quinolin-5-one |
InChI |
InChI=1S/C13H14ClNO/c14-12-6-5-10-11(15-12)7-8-3-1-2-4-9(8)13(10)16/h5-6,8-9H,1-4,7H2 |
InChI-Schlüssel |
OXMLVKLBQZMVHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CC3=C(C2=O)C=CC(=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4-[4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylbenzamide](/img/structure/B12298436.png)
![(17-Acetyl-6-chloro-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12298440.png)

![2-[[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole;hydrochloride](/img/structure/B12298446.png)
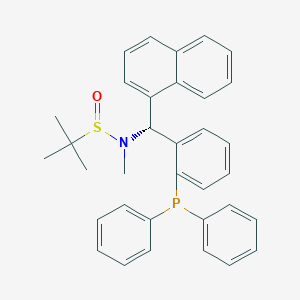
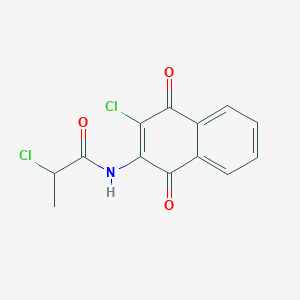
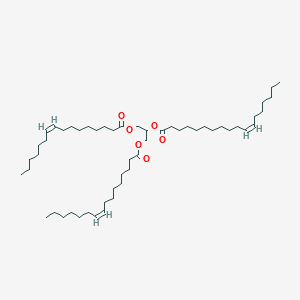
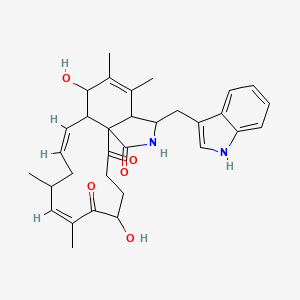


![2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid;hydrate](/img/structure/B12298492.png)
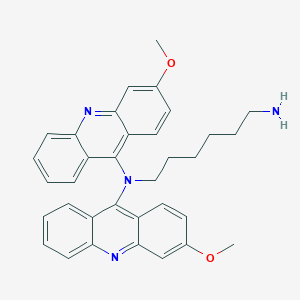
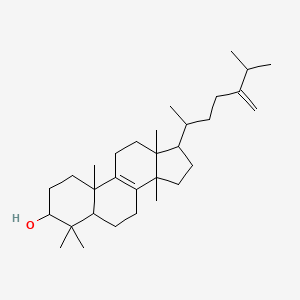
![10-(3-aminopropylamino)-3,8-dihydroxy-14-[(2-hydroxyethylamino)methyl]-1,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one;hydrochloride](/img/structure/B12298511.png)
